![molecular formula C21H15FN2O4 B2367381 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618873-46-4](/img/structure/B2367381.png)
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H15FN2O4 and its molecular weight is 378.359. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research has explored various synthesis methods for compounds related to 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one. For instance, Ablajan and Xiamuxi (2011) demonstrated the synthesis of 4-Arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones using a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes, highlighting a convenient approach to create structurally similar compounds (Ablajan & Xiamuxi, 2011).
Anticancer Properties
Studies have also investigated the anticancer properties of related compounds. Yan et al. (2015) synthesized nine compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with amino groups in various acids, demonstrating strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. This suggests potential applications in cancer research and treatment (Yan et al., 2015).
Analytical Applications
In the realm of analytical chemistry, Umeda, Imanishi, and Hirai (1980) described a novel fluorimetric method for determining 5-phenyl-3-isoxazolecarboxylic acid using 2-hydroxy-1-naphthalenecarbaldehyde, which is relevant for compounds structurally similar to 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one (Umeda, Imanishi, & Hirai, 1980).
Synthesis of Derivatives
Research on the synthesis of derivatives related to this compound is also significant. For example, Muchowski et al. (1985) synthesized various derivatives of 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, demonstrating the versatility in synthesizing a range of compounds with varying biological activities (Muchowski et al., 1985).
Molecular Interactions and Properties
Research by Deosarkar (2012) on the molecular interactions and properties of substituted pyrazoles, which are structurally related to the compound of interest, provides insights into the physical properties such as density, viscosity, and ultrasonic velocity, crucial for understanding its behavior in various solvents (Deosarkar, 2012).
Electropolymerization Studies
Schneider et al. (2017) explored the electropolymerization of aromatic pyrrole derivatives, which can be relevant to understanding the electrochemical properties of compounds similar to 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one (Schneider et al., 2017).
properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-12-11-16(23-28-12)24-18(14-9-5-6-10-15(14)22)17(20(26)21(24)27)19(25)13-7-3-2-4-8-13/h2-11,18,25H,1H3/b19-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDACALHLPDPFD-HTXNQAPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.